molecular formula C9H5ClN2 B11910422 6-Chloro-3-ethynylimidazo[1,2-a]pyridine

6-Chloro-3-ethynylimidazo[1,2-a]pyridine

Cat. No.: B11910422
M. Wt: 176.60 g/mol
InChI Key: MUIMFAHNYQGCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-ethynylimidazo[1,2-a]pyridine ( 1488423-14-8) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research . This specialized compound, with a molecular formula of C 9 H 5 ClN 2 and a molecular weight of 176.60 g/mol, features a chloro substituent and a terminal ethynyl group on its imidazo[1,2-a]pyridine core, providing two distinct reactive sites for further functionalization . The terminal alkyne is particularly valuable for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and for participating in click chemistry (CuAAC) to form triazole linkages, enabling the rapid synthesis of diverse compound libraries for biological screening. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmacology, known for its wide range of biological activities. Researchers utilize this specific chloro- and ethynyl-functionalized analog as a key intermediate in the synthesis of more complex molecules targeting various disease pathways. It is typically characterized by a purity of 98% or higher, ensuring reliable and reproducible results in experimental work . Safety Notice: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C9H5ClN2

Molecular Weight

176.60 g/mol

IUPAC Name

6-chloro-3-ethynylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H5ClN2/c1-2-8-5-11-9-4-3-7(10)6-12(8)9/h1,3-6H

InChI Key

MUIMFAHNYQGCOE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C2N1C=C(C=C2)Cl

Origin of Product

United States

Synthetic Strategies and Chemical Transformations

General Approaches to the Imidazo[1,2-a]pyridine (B132010) Core System

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic system with a bridgehead nitrogen atom that forms the structural core of numerous biologically active compounds. acs.org Its synthesis has been a subject of extensive research, leading to a variety of methodologies.

A predominant and classical method involves the condensation reaction between a substituted 2-aminopyridine (B139424) and an α-halocarbonyl compound. This approach, often referred to as the Tschitschibabin reaction, provides a direct route to the fused heterocyclic system. Variations of this method are numerous, employing different starting materials and reaction conditions to achieve a range of substituted imidazo[1,2-a]pyridines.

More contemporary methods focus on efficiency, milder conditions, and the use of readily available starting materials. nih.gov Three-component reactions, often catalyzed by metals or even under metal-free conditions, have gained prominence. acs.orgacs.org For instance, an iodine-catalyzed three-component condensation of an aryl aldehyde, a 2-aminopyridine, and an isocyanide offers an efficient route to imidazo[1,2-a]pyridine derivatives. rsc.orgnih.gov These one-pot syntheses are advantageous due to their atom economy and reduced number of purification steps. nih.govnih.gov

Specific Synthesis of Ethynyl-Substituted Imidazo[1,2-a]pyridine Derivatives

The introduction of an ethynyl (B1212043) group at the C3 position of the imidazo[1,2-a]pyridine ring is a key transformation for creating compounds like 6-Chloro-3-ethynylimidazo[1,2-a]pyridine. This is most commonly achieved through modern cross-coupling reactions.

Sonogashira Cross-Coupling Reactions of Iodinated Precursors

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the context of synthesizing 3-ethynylimidazo[1,2-a]pyridines, this reaction is paramount. researchgate.net The process typically involves the coupling of a 3-iodo-substituted imidazo[1,2-a]pyridine precursor with a suitable alkyne.

The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, which also often serves as the solvent. wikipedia.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and yield. For the synthesis of the target compound, a 6-chloro-3-iodoimidazo[1,2-a]pyridine (B1418892) intermediate is reacted with a protected or terminal alkyne. The use of an acetylene (B1199291) source, such as trimethylsilylacetylene, is common. wikipedia.org

Table 1: Typical Conditions for Sonogashira Coupling

Component Example Role
Aryl Halide 6-Chloro-3-iodoimidazo[1,2-a]pyridine Electrophilic partner
Alkyne Trimethylsilylacetylene Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₂Cl₂ Primary catalyst for C-C bond formation
Copper Co-catalyst CuI Facilitates the reaction

| Base/Solvent | Triethylamine or Diethylamine | Neutralizes the generated hydrogen halide |

This reaction has been successfully employed in the synthesis of various kinase inhibitors, highlighting its importance in medicinal chemistry. wikipedia.org

Precursor Synthesis and Derivatization (e.g., from 2-aminopyridine, iodination)

The synthesis of the crucial 6-chloro-3-iodoimidazo[1,2-a]pyridine precursor begins with a suitably substituted pyridine (B92270) derivative. The starting material is typically 2-amino-5-chloropyridine (B124133), which is commercially available or can be synthesized from other pyridine compounds. koeichem.com

The formation of the imidazo[1,2-a]pyridine ring is achieved by reacting 2-amino-5-chloropyridine with an α-haloketone, such as chloroacetaldehyde (B151913) or bromoacetaldehyde, in a cyclocondensation reaction. This provides the 6-chloroimidazo[1,2-a]pyridine (B40424) core.

The subsequent step is the regioselective iodination at the C3 position. This can be accomplished using various iodinating agents. A common method involves the use of molecular iodine (I₂) in the presence of a base or an oxidizing agent. nih.govresearchgate.net Another effective reagent is N-iodosuccinimide (NIS). The electrophilic substitution occurs preferentially at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring system.

Reaction Scheme:

Cyclization: 2-Amino-5-chloropyridine + α-haloketone → 6-Chloroimidazo[1,2-a]pyridine

Iodination: 6-Chloroimidazo[1,2-a]pyridine + Iodinating Agent (e.g., NIS, I₂) → 6-Chloro-3-iodoimidazo[1,2-a]pyridine

Trimethylsilyl (TMS) Protection and Deprotection Strategies

In the Sonogashira coupling, it is often advantageous to use a protected alkyne to prevent side reactions, such as the self-coupling of the terminal alkyne (Glaser coupling). Trimethylsilyl (TMS) is a commonly employed protecting group for this purpose. wikipedia.org

Trimethylsilylacetylene is a convenient liquid reagent that couples with the iodinated precursor. wikipedia.org The TMS group is robust enough to withstand the coupling reaction conditions but can be easily removed afterward. The deprotection is typically achieved under mild conditions by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol (B129727). wikipedia.org This strategy allows for the clean formation of the terminal alkyne, this compound.

Table 2: TMS Protection and Deprotection

Step Reagent Purpose
Protection (Coupling) Trimethylsilylacetylene Introduces the protected ethynyl group.

| Deprotection | Tetrabutylammonium fluoride (TBAF) or K₂CO₃/MeOH | Removes the TMS group to yield the terminal alkyne. |

The use of [2-(Trimethylsilyl)ethoxy]methyl (SEM) has also been explored as a protecting group for imidazoles and related fused aromatic systems. acs.org

Alternative Methodologies for Imidazo[1,2-a]pyridine Functionalization

Beyond the primary route to this compound, other methods exist for constructing and functionalizing the core heterocyclic system.

Oxidative C-N Bond Formation Reactions

An alternative strategy for the synthesis of the imidazo[1,2-a]pyridine core involves an oxidative carbon-nitrogen bond formation. acs.orgnih.gov A notable example is the use of carbon tetrabromide (CBr₄) to mediate the reaction between 2-aminopyridines and β-keto esters or 1,3-diones. acs.orgnih.govresearchgate.net This method is advantageous as it proceeds under mild, metal-free conditions. acs.orgnih.gov This oxidative cyclization provides a different disconnection approach to the imidazo[1,2-a]pyridine system, offering a complementary route to the classical condensation methods. Copper-mediated oxidative C-H cyanation and formylation have also been developed, further expanding the toolkit for functionalizing these heterocycles. rsc.org

Transition-Metal-Catalyzed Cross-Coupling Reactions (excluding Sonogashira specific details already covered)

The 6-chloro and 3-ethynyl functionalities on the imidazo[1,2-a]pyridine scaffold serve as versatile handles for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

The chloro group at the C6 position is a classic substrate for palladium- and nickel-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or heteroaryl substituents at this position. While direct studies on this compound may be specific, the arylation of halo-imidazopyridines is a well-established protocol. beilstein-journals.org Similarly, the Buchwald-Hartwig amination offers a pathway to install amine functionalities, further diversifying the molecular landscape. Nickel-catalyzed Kumada-Tamao-Corriu cross-coupling reactions have also proven effective for the arylation of 1-halo-substituted imidazo[1,5-a]pyridines, suggesting applicability to the 6-chloro-imidazo[1,2-a]pyridine system. beilstein-journals.org

The terminal alkyne at the C3 position is also reactive. While the Sonogashira coupling is a primary method for its installation, the ethynyl group itself can participate in other transformations, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), to form triazole rings.

Below is a table summarizing potential cross-coupling reactions for the functionalization of the this compound core.

Reaction Type Coupling Partner Catalyst/Reagents Resulting Functional Group
Suzuki-Miyaura CouplingArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), BaseC6-Aryl
Buchwald-Hartwig AminationPrimary/Secondary AminePd catalyst, Ligand, BaseC6-Amino
Heck CouplingAlkenePd catalyst, BaseC6-Alkenyl
Kumada-Tamao-Corriu CouplingGrignard Reagent (ArMgBr)Ni catalyst (e.g., Ni(dppp)Cl₂)C6-Aryl

Regioselective Synthesis and Substitution Pattern Control

Achieving the specific 6-chloro-3-ethynyl substitution pattern on the imidazo[1,2-a]pyridine ring is a testament to the principles of regioselective synthesis in heterocyclic chemistry. The final arrangement of substituents is critically dependent on the choice of starting materials and the reaction sequence.

The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound. bio-conferences.org The position of substituents on the final bicyclic system is directly determined by the substituents on the initial 2-aminopyridine ring. To obtain the 6-chloro substitution, the synthesis must commence with 5-chloro-2-aminopyridine. researchgate.net The chlorine atom at the 5-position of the aminopyridine ring becomes the chlorine atom at the 6-position of the resulting imidazo[1,2-a]pyridine core.

The introduction of the ethynyl group at the C3 position can be accomplished through several methods. The C3 position of the imidazo[1,2-a]pyridine ring is known to be susceptible to electrophilic substitution. Therefore, after the formation of the 6-chloroimidazo[1,2-a]pyridine core, a halogen, such as iodine or bromine, can be introduced at the C3 position. This 3-halo intermediate then becomes the substrate for a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne. This multi-step process ensures precise control over the substitution pattern.

The table below outlines the key steps for achieving regioselective synthesis.

Step Reactants Key Transformation Regiochemical Outcome
15-Chloro-2-aminopyridine + α-halocarbonylCyclocondensationFormation of the 6-chloroimidazo[1,2-a]pyridine core. researchgate.net
26-Chloroimidazo[1,2-a]pyridine + Halogenating agent (e.g., NIS, NBS)Electrophilic HalogenationIntroduction of a halogen at the C3 position.
33-Halo-6-chloroimidazo[1,2-a]pyridine + Terminal AlkyneSonogashira CouplingInstallation of the ethynyl group at the C3 position.

This stepwise approach provides rigorous control over the placement of each functional group, which is essential for the rational design of complex molecules.

Synthetic Challenges and Future Directions in Chemical Synthesis

Despite the established routes, the synthesis of this compound and its derivatives is not without challenges. These challenges often relate to reaction efficiency, environmental impact, and scalability. A significant issue in traditional cross-coupling methods is the potential for heavy metal contamination of the products, which is a serious concern, particularly in medicinal chemistry applications. mdpi.com Furthermore, some synthetic steps may require harsh reaction conditions, such as high temperatures or the use of strong bases, which can limit functional group tolerance and lead to side reactions.

A particularly promising future direction is the application of visible-light photoredox catalysis. mdpi.com This approach can often proceed under milder conditions without the need for transition-metal catalysts, thereby avoiding heavy metal pollution. mdpi.com The development of direct C-H functionalization reactions is another key area of research. rsc.orgnih.gov Such methods would allow for the introduction of substituents onto the imidazo[1,2-a]pyridine core without the need for pre-functionalized starting materials (e.g., halo-derivatives), leading to more atom-economical and streamlined synthetic pathways. nih.gov The continued exploration of novel, catalyst-free reaction conditions and multicomponent reactions also represents an important avenue for future synthetic advancements. nih.gov

Molecular Design and Structure Activity Relationship Sar Studies

Exploration of Substitution Effects on Imidazo[1,2-a]pyridine (B132010) Activity

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. nih.govnih.govresearchgate.net The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. acs.org

Systematic exploration of substitutions at various positions of the imidazo[1,2-a]pyridine core has yielded crucial insights into their structure-activity relationships (SAR). For instance, in the pursuit of anti-tuberculosis agents, modifications at the C2, C3, and C6 positions have been extensively studied. nih.govrsc.org The introduction of a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, for example, led to a significant enhancement in potency against Mycobacterium tuberculosis. rsc.org

Further studies have demonstrated that the substitution of a methyl group at the 7-position with a chloro group can diminish activity, while the presence of larger, more lipophilic biaryl ethers can lead to nanomolar potency. nih.gov The nature of the substituent at the 3-position is also critical, with some studies showing that amine-substituted 3-arylimidazo[1,2-a]pyridine analogs exhibit promising activity against Mtb. rsc.org However, these substitutions can also introduce challenges, such as cytotoxicity. rsc.org

Interactive Table of Substitution Effects on Imidazo[1,2-a]pyridine Activity:

Position Substituent Effect on Activity Reference
C2 Ethyl Increased potency rsc.org
C3 Amine-substituted aryl Promising anti-Mtb activity rsc.org
C6 Chloro Potent activity in combination with C2-ethyl rsc.org
C7 Chloro (vs. Methyl) Diminished activity nih.gov
C3 Varies Critical for cytoprotective properties nih.gov

Role of the Ethynyl (B1212043) Moiety in Molecular Interactions

The ethynyl group (–C≡CH) is a versatile functional group in medicinal chemistry, recognized as a privileged structural feature for targeting a wide range of proteins. nih.govsci-hub.se Its unique physicochemical properties contribute significantly to molecular interactions. The linear geometry of the acetylene (B1199291) group allows it to act as a rigid spacer, precisely orienting other functional groups within a molecule. sci-hub.se

The ethynyl group's π-system can engage in donor-acceptor interactions similar to those of a phenyl ring, making it an effective isostere for various groups, including chloro, cyano, and even a phenyl ring itself. sci-hub.se Furthermore, the terminal alkyne's C-H bond can act as a weak hydrogen bond donor. sci-hub.se In the context of drug design, the ethynyl group has been instrumental in achieving high potency. For instance, in the development of Bcr-Abl tyrosine kinase inhibitors, an acetylene linkage was initially tested and showed higher potency, although with unfavorable pharmacokinetics that were later addressed. wikipedia.org The ethynyl linkage can form favorable van der Waals interactions with amino acid residues in the active site of enzymes. wikipedia.org

Scaffold Hopping Strategies for Analog Development

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a known active compound with a different, isosteric scaffold to identify novel chemotypes with improved properties. nih.gov This approach has been successfully applied to the development of analogs based on the imidazo[1,2-a]pyridine scaffold.

In the quest for new anti-tuberculosis drugs, researchers have explored replacing the imidazo[1,2-a]pyridine framework with other fused bicyclic systems to identify new molecules targeting the QcrB complex. nih.gov One notable example is the design of pyrazolo[1,5-a]pyridines-3-carboxamides as a scaffold hop from imidazo[1,2-a]pyridine-based anti-TB agents. nih.gov Another instance involves the exploration of 3-nitroimidazo[1,2-b]pyridazine (B98374) as a potential new antikinetoplastid series, hopping from a 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold. mdpi.com These strategies aim to discover new chemical entities with potentially improved efficacy, better pharmacokinetic profiles, and novel intellectual property positions.

Rational Design Principles Based on Structural Modifications

The development of potent and selective imidazo[1,2-a]pyridine-based compounds relies heavily on rational design principles guided by structural modifications. A key aspect of this is the strategic introduction of substituents to enhance desired properties while minimizing off-target effects. For example, the design of imidazo[1,2-a]pyridine-3-carboxamides as anti-tubercular agents involved the synthesis of a series of analogs to establish clear structure-activity relationships. nih.gov

A prime example of rational design is the development of second-generation Bcr-Abl tyrosine kinase inhibitors. Starting from the structure of imatinib, medicinal chemists made targeted modifications to overcome resistance. This led to the exploration of different linkers and core scaffolds, including the imidazo[1,2-a]pyridine core, to achieve better potency and a more favorable pharmacokinetic profile. wikipedia.org The introduction of specific groups, such as a cyclopropane (B1198618) side chain, was a result of rational design to improve in vivo properties. wikipedia.org Similarly, the introduction of a difluoromethyl group has been explored to increase lipophilicity and introduce new hydrogen bonding capabilities in imidazo[1,5-a]pyrazin-8-(7H)-one derivatives. acs.org

Pharmacophore Elucidation and Optimization

Pharmacophore modeling is a crucial tool in modern drug discovery that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. For imidazo[1,2-a]pyridine derivatives, pharmacophore elucidation has been instrumental in guiding the design of more potent analogs.

A computational study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs as antimycobacterial agents led to the generation of a five-featured common pharmacophore hypothesis, designated HHPRR. This model consists of one positive ionic feature, two hydrophobic groups, and two aromatic rings. openpharmaceuticalsciencesjournal.comresearchgate.net Such models provide a blueprint for designing new molecules that fit the pharmacophoric requirements for activity. Further optimization of these pharmacophores, for instance by modifying substituents on the aromatic rings or altering the hydrophobic groups, can lead to compounds with enhanced potency and selectivity. nih.gov The integration of pharmacophore modeling with other computational techniques like 3D-QSAR and molecular docking provides a powerful platform for the rational design and optimization of novel imidazo[1,2-a]pyridine-based therapeutic agents. openpharmaceuticalsciencesjournal.comresearchgate.net

Biological Activities and Target Engagement Investigations

Modulation of Nuclear Receptors

The imidazo[1,2-a]pyridine (B132010) scaffold, a core component of 6-Chloro-3-ethynylimidazo[1,2-a]pyridine, is recognized for its role in interacting with nuclear receptors.

Research has shown that derivatives of the imidazo[1,2-a]pyridine structure can act as agonists for the human constitutive androstane (B1237026) receptor (CAR, NR1I3). nih.gov CAR is a significant nuclear receptor primarily expressed in the liver, where it governs processes such as the metabolism of fatty acids, biotransformation, and the clearance of various substances. nih.gov The activation of CAR is a point of interest for potential therapeutic interventions in metabolic and liver diseases. nih.gov

A challenge with some CAR agonists is their lack of selectivity, often concurrently activating the pregnane (B1235032) X receptor (PXR), another member of the NR1I nuclear receptor subfamily. nih.gov Studies on imidazo[1,2-a]pyridine derivatives have shown that while some compounds activate both CAR and PXR, modifications to the structure can influence this selectivity. nih.gov For instance, analogues of known CAR agonists with an imidazo[1,2-a]pyridine moiety have been found to significantly activate both CAR and PXR. nih.gov

The activation of CAR by imidazo[1,2-a]pyridine derivatives is understood to occur through direct binding to the receptor. This interaction initiates a cascade of events leading to the regulation of CAR target genes. nih.gov The mechanism involves the ligand-activated transcription factor belonging to the nuclear receptor subfamily NR1I. nih.gov

Kinase Inhibition Profiles

In addition to its effects on nuclear receptors, the imidazo[1,2-a]pyridine scaffold has been investigated for its potential to inhibit various protein kinases, which are crucial regulators of cellular signaling pathways.

The fusion protein BCR-ABL, an aberrant tyrosine kinase, is a hallmark of chronic myeloid leukemia (CML). nih.gov Small molecule inhibitors that block the activity of BCR-ABL are a standard treatment for this disease. nih.gov The imidazo[1,2-a]pyridine core is related to other heterocyclic structures, like the purine (B94841) scaffold, which have been successfully developed into BCR-ABL inhibitors. nih.gov These inhibitors function by competing with ATP for the binding site on the kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival. nih.gov Furthermore, some tyrosine kinase inhibitors, such as dasatinib, are known to inhibit members of the Src family of kinases, which play a role in platelet function. nih.gov

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is an oncoembryonic protein that is overexpressed in various cancers and contributes to tumor progression. researchgate.netprnewswire.co.uk This makes ROR1 an attractive target for cancer therapy. nih.govnih.gov Although ROR1's kinase activity is not well-defined, it is known to function as a scaffold protein, facilitating pro-survival signaling. researchgate.netnih.gov Small molecule inhibitors targeting ROR1 are in development, and the imidazo[1,2-a]pyridine scaffold is a component of some reported kinase inhibitors. researchgate.net

Mechanism of Kinase Inhibition and ATP-Binding Site Interactions

The imidazo[1,2-a]pyridine scaffold, to which this compound belongs, is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry, including as a potent kinase inhibitor. researchgate.net Compounds based on this structure have been developed as inhibitors for a variety of kinases, acting through different mechanisms that primarily involve interactions within the ATP-binding site.

Derivatives of imidazo[1,2-a]pyridine have been identified as inhibitors of several key kinases involved in cancer progression, such as the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, Akt (protein kinase B), and the PI3K/AKT/mTOR pathway. nih.govnih.gov For instance, a novel series of IGF-1R kinase inhibitors was developed based on a 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold. nih.gov Other derivatives have been shown to inhibit the proliferation of melanoma and cervical cancer cells by reducing the levels of phospho-protein kinase B (p-Akt) and p-mechanistic target of rapamycin (B549165) (p-mTOR). nih.gov

The mechanism of inhibition is often ATP-competitive. The nitrogen atoms on the pyridine-imidazole backbone can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. nih.gov For example, in studies of PIM-1 kinase inhibitors, the imidazo[1,2-b]pyridazine (B131497) core (a related scaffold) was found to rest in the adenine (B156593) pocket of the enzyme. wikipedia.orgsemanticscholar.org However, some imidazo[1,2-b]pyridazines exhibit a unique inhibitory mechanism; they are ATP competitive but not ATP mimetic, interacting with the N-terminal lobe αC helix rather than the conventional kinase hinge region. semanticscholar.org This alternative binding mode can contribute to enhanced selectivity compared to traditional type I kinase inhibitors. semanticscholar.org

Furthermore, imidazo[1,2-a]pyridine-based peptidomimetics have been designed as substrate-mimetic inhibitors of Akt. These compounds mimic the extended conformation of the natural substrate peptide within the kinase's binding cleft, leading to potent and selective inhibition. nih.gov The specific interactions of this compound would depend on its precise fit within the target kinase's ATP-binding site, where the ethynyl (B1212043) group could potentially form favorable van der Waals interactions. wikipedia.org

Antimycobacterial and Antitubercular Efficacy

Inhibition of Mycobacterium tuberculosis Pathways (e.g., cytochrome bc1 complex)

The imidazo[1,2-a]pyridine scaffold has been identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb) through a mechanism that targets cellular respiration. Specifically, these compounds inhibit the cytochrome bc1 complex (also known as the menaquinol-cytochrome c oxidoreductase or complex III) of the electron transport chain. wikipedia.org This complex is a critical component for ATP synthesis in Mtb. nih.govwikipedia.org

Resistance to imidazo[1,2-a]pyridines has been mapped to mutations in the qcrB gene, which encodes a subunit of the cytochrome bc1 complex. wikipedia.org This provides strong genetic evidence for the target of these compounds. The inhibition of the cytochrome bc1 complex disrupts the electron flow, leading to a halt in ATP production and subsequent bacterial death. nih.govwikipedia.org It's noteworthy that some laboratory-adapted strains of Mtb, such as H37Rv, can overcome this inhibition by upregulating an alternative respiratory pathway involving the cytochrome bd oxidase. wikipedia.org However, the majority of clinical Mtb strains tested are susceptible to the growth-inhibiting effects of imidazo[1,2-a]pyridines. wikipedia.org

Activity against Drug-Resistant Strains

A crucial aspect of new antitubercular agents is their effectiveness against drug-resistant strains of Mtb, which pose a significant global health threat. nih.govnih.gov Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against such strains.

Studies have shown that these compounds maintain their potency against clinical isolates that are resistant to first- and second-line drugs, including isoniazid (B1672263) and rifampicin. nih.govresearchgate.net For example, certain 3-thio-1,2,4-triazole-containing pyridine (B92270) derivatives retained their activity against isoniazid-resistant (INH-R), rifampin-resistant (RIF-R), and moxifloxacin-resistant (MOX-R) Mtb strains. researchgate.net This suggests that their mechanism of action, targeting the cytochrome bc1 complex, is distinct from the targets of many existing antitubercular drugs. wikipedia.orgresearchgate.net The development of compounds with novel modes of action is a key strategy to combat the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. nih.gov

Compound TypeTarget StrainActivity Level (MIC)Reference
Imidazo[1,2-a]pyridinesMajority of Clinical Mtb StrainsSusceptible to full growth inhibition wikipedia.org
3-thio-1,2,4-triazole PyridinesIsoniazid-Resistant (INH-R) MtbActive researchgate.net
3-thio-1,2,4-triazole PyridinesRifampin-Resistant (RIF-R) MtbActive researchgate.net
3-thio-1,2,4-triazole PyridinesMoxifloxacin-Resistant (MOX-R) MtbActive researchgate.net
Pyridine AnaloguesFluoroquinolone-Resistant (FQ-R1) MtbMIC = 3.2 µM nih.gov
Pyridine AnaloguesRifampicin-Resistant (RIF-R1) MtbMIC = 2.4 µM nih.gov

Antiviral Activity

The imidazo[1,2-a]pyridine nucleus is present in various compounds exhibiting a broad spectrum of antiviral activities against viruses such as human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV). nih.govrsc.orgmdpi.com

Evaluation against Dengue Virus Replication

While direct studies on this compound against Dengue virus (DENV) are not extensively documented in the provided sources, research on related heterocyclic compounds provides insights into potential efficacy. The development of antivirals for DENV is a global health priority, as there are currently no approved specific treatments. mdpi.com

Screening of compound libraries has identified molecules that inhibit DENV replication. For instance, N-phenylpyridine-3-carboxamide (NPP3C) and 6-acetyl-1H-indazole (6A1HI) were identified as inhibitors of DENV reporter viruses, with half-maximal effective concentrations (EC50) of 7.1 µM and 6.5 µM, respectively. researchgate.net These compounds were found to impair the RNA synthesis step of the viral life cycle. researchgate.net Given the structural similarities in heterocyclic cores, it is plausible that imidazo[1,2-a]pyridine derivatives could also interfere with DENV replication.

Mechanism of Antiviral Action (e.g., enzyme inhibition)

The antiviral mechanisms of compounds targeting DENV often involve the inhibition of key viral enzymes essential for replication. mdpi.comnih.gov The DENV life cycle includes several targetable stages, such as viral entry, replication, assembly, and release. mdpi.com Antivirals that target DENV non-structural proteins, which are vital components of the replication machinery, are of particular interest. mdpi.com

For many RNA viruses, the RNA-dependent RNA polymerase (RdRp) and viral proteases are primary targets for enzyme inhibition. nih.gov Studies on compounds like NPP3C and 6A1HI have shown that they inhibit the RNA synthesis step in the DENV life cycle. researchgate.net This suggests that these molecules, and potentially related imidazo[1,2-a]pyridines, could function by directly or indirectly inhibiting the viral RdRp (NS5) or other components of the replication complex, such as the NS3 protease/helicase. nih.govsemanticscholar.org For other viruses like VZV, certain imidazo[1,2-a]pyridine derivatives have demonstrated a mechanism of action that is independent of the viral thymidine (B127349) kinase, highlighting that the scaffold can act via multiple antiviral pathways. nih.gov

Antikinetoplastid Activity

No studies were found that investigated the efficacy of this compound against kinetoplastid parasites.

Efficacy against Leishmania spp. and Trypanosoma brucei

There is no available data from cellular assays or other investigational methods to determine the efficacy of this compound against species of Leishmania or Trypanosoma brucei.

Cellular Assays and Parasite Inhibition

No published research could be located that details cellular assays performed to assess the inhibitory effects of this compound on parasite viability or proliferation.

Other Reported Biological Activities in Preclinical Models

A thorough search of scientific databases and literature did not yield any reports on other biological activities of this compound in preclinical models.

Computational Chemistry and Molecular Modeling Studies

Ligand-Target Docking Simulations for Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets. For the imidazo[1,2-a]pyridine (B132010) scaffold, docking studies have been instrumental in elucidating potential mechanisms of action for various biological activities.

For instance, derivatives of imidazo[1,2-a]pyridine have been investigated as potential anticancer agents. In one such study, novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were docked into the active site of the PI3Kα protein (PDB code: 4ZOP), a key enzyme in cancer progression. nih.gov The simulations revealed that these compounds could form crucial hydrogen bonds with amino acid residues such as Lys802 and Gln859, in addition to engaging in various hydrophobic interactions within the binding pocket. nih.gov Similarly, phenothiazine-containing imidazo[1,2-a]pyridine derivatives have been docked against the MARK4 protein, another cancer target, to understand their binding interactions. nih.gov

In the context of antifungal activity, imidazo[1,2-a]pyrimidine (B1208166) derivatives, which are structurally similar to imidazo[1,2-a]pyridines, were docked into the active site of cytochrome P451 (CYP51). beilstein-journals.org The results indicated that these compounds could bind with high affinity, suggesting a mechanism of action involving the inhibition of this essential fungal enzyme. beilstein-journals.org

Given these precedents, it is highly probable that 6-Chloro-3-ethynylimidazo[1,2-a]pyridine would be a candidate for docking simulations against a variety of protein targets, depending on its intended therapeutic application. The chlorine atom at the 6-position and the ethynyl (B1212043) group at the 3-position would be expected to significantly influence its binding orientation and affinity through specific electronic and steric interactions.

Table 1: Representative Docking Studies on Imidazo[1,2-a]pyridine Analogues

Compound Class Protein Target Key Interacting Residues Reference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives PI3Kα (4ZOP) Lys802, Gln859, Leu807 nih.gov
Imidazo[1,2-a]pyrimidine Derivatives Cytochrome P451 (CYP51) Heme iron beilstein-journals.org
Phenothiazine-imidazo[1,2-a]pyridine Derivatives MARK4 Not specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

While no specific QSAR models for this compound have been reported, studies on analogous structures highlight the utility of this approach. For a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues with antimycobacterial activity, a 3D-QSAR model was developed. researchgate.net This model yielded a high correlation coefficient (R² = 0.9181) for the training set and good predictive power (Q² = 0.6745) for the test set, indicating a robust and reliable model. researchgate.net Such models help identify key structural features (pharmacophores) that are essential for activity.

In another study on 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives with anticancer activity, QSAR models indicated that the cytotoxic activity was dependent on electronic properties like the natural charge on specific carbon and nitrogen atoms and the energy of the highest occupied molecular orbital (HOMO). nih.gov These findings provide a framework for designing more potent anticancer agents.

A QSAR study on this compound would likely involve calculating a variety of molecular descriptors, including lipophilic (e.g., LogP), electronic (e.g., atomic charges, HOMO/LUMO energies), and steric (e.g., molar refractivity) parameters. By correlating these descriptors with observed biological activity, a predictive model could be constructed to guide the synthesis of more potent analogues.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For imidazo[1,2-a]pyridine-3-carboxamide analogues, MD simulations were performed on a docked complex with its target enzyme, pantothenate synthetase, over a period of 1.2 nanoseconds. researchgate.net These simulations are used to assess the stability of the ligand-protein complex and to understand the dynamic nature of their interactions, which can be crucial for binding affinity and efficacy.

For this compound, MD simulations could be employed to:

Analyze its conformational preferences in different solvent environments.

Study the stability of its complex with a protein target identified through docking.

Investigate the role of the ethynyl group in orienting the molecule within a binding site.

These simulations would provide a dynamic picture of the molecule's behavior that complements the static information obtained from docking studies.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations are valuable for determining a wide range of molecular properties.

While specific DFT studies on this compound are not available, research on related imidazo[1,2-b]pyridazine (B131497) derivatives demonstrates the application of this method. For ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, DFT calculations using the B3LYP/6-311+G(2d,p) functional were performed to optimize the molecular geometry and analyze the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). nih.gov The results were found to be consistent with experimental X-ray diffraction data. nih.gov

For this compound, DFT calculations could provide valuable data on:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions of the molecule, which are important for intermolecular interactions.

Vibrational Frequencies: To aid in the interpretation of experimental infrared and Raman spectra.

Table 2: Potential Applications of DFT for this compound

Calculated Property Significance
Optimized Molecular Geometry Provides the most stable 3D structure of the molecule.
HOMO-LUMO Energy Gap Indicates the chemical reactivity and kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP) Predicts sites for electrophilic and nucleophilic attack.

Prediction of ADME Properties (excluding human bioavailability)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, helping to identify compounds with favorable pharmacokinetic profiles. Several computational tools are available for in silico ADME prediction.

A study on imidazo[1,2-a]pyridine-3-carboxamide analogues utilized the QikProp module to predict a range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net The predicted parameters for the analogues were found to be within the acceptable range for human use, suggesting good drug-like properties. researchgate.net For example, the predicted Caco-2 cell permeability (QPPCaco), a measure of intestinal absorption, and the percentage of human oral absorption were calculated. researchgate.net

For this compound, computational tools like QikProp or similar software could be used to predict a variety of ADME properties.

Table 3: Commonly Predicted ADME Properties for Drug Candidates

Property Description Relevance
QPlogPo/w Predicted octanol/water partition coefficient. Measures lipophilicity, affecting absorption and distribution.
QPPCaco Predicted Caco-2 cell permeability (nm/sec). An indicator of intestinal absorption.
QPlogKhsa Prediction of binding to human serum albumin. Affects the distribution and free concentration of the drug.
Rule of Five Number of violations of Lipinski's rule of five. A guideline for evaluating drug-likeness and potential for oral absorption.

| #stars | Number of property descriptors that fall outside the optimum range. | A general measure of drug-likeness. |

These computational predictions, while not a substitute for experimental data, are invaluable for prioritizing compounds for further development and identifying potential liabilities early in the drug discovery process.

Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR)

The structural elucidation of 6-Chloro-3-ethynylimidazo[1,2-a]pyridine and its derivatives is heavily reliant on a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the chemical structure. mdpi.com In related imidazo[1,2-a]pyridine (B132010) compounds, ¹H NMR spectra typically show characteristic signals for the protons on the pyridine (B92270) and imidazole (B134444) rings. mdpi.com The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the protons. mdpi.com For instance, the protons on the pyridine ring of the imidazo[1,2-a]pyridine core usually appear as doublets or singlets in specific regions of the spectrum. mdpi.com ¹³C NMR provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the ethynyl (B1212043) carbons. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is employed to determine the precise molecular weight of the compound. mdpi.com This technique confirms the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺), which can be compared to the calculated theoretical mass. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.com For this compound, the IR spectrum would be expected to show characteristic absorption bands. A key feature would be a sharp, weak absorption band for the C≡C stretch of the ethynyl group, typically appearing around 2100-2260 cm⁻¹, and a band for the ≡C-H stretch around 3300 cm⁻¹. Other bands would correspond to the C-Cl bond and the aromatic C-H and C=N bonds of the imidazo[1,2-a]pyridine ring system. mdpi.comnih.gov

Table 1: Representative Spectroscopic Data for Imidazo[1,2-a]Pyridine Derivatives This table illustrates the type of data obtained from spectroscopic analysis for this class of compounds.

TechniqueObserved FeatureTypical Data/Region
¹H NMRAromatic Protonsδ 7.0-8.5 ppm (d, s)
¹³C NMRAromatic & Imidazole Carbonsδ 110-150 ppm
¹³C NMREthynyl Carbonsδ 70-90 ppm
Mass Spectrometry (HRMS-ESI)Molecular Ion [M+H]⁺Matches calculated exact mass
IR Spectroscopy≡C-H Stretch (Ethynyl)~3300 cm⁻¹
IR SpectroscopyC≡C Stretch (Ethynyl)~2150 cm⁻¹

Chromatographic Purification and Purity Assessment (e.g., HPLC, Flash Chromatography)

Purification and the assessment of purity are critical steps in the synthesis of this compound. Chromatographic techniques are indispensable for isolating the target compound from reaction mixtures and verifying its purity.

Flash Chromatography: Following synthesis, crude products are often purified using flash chromatography on a silica (B1680970) gel column. mdpi.commdpi.com A solvent system, typically a mixture of a non-polar solvent (like cyclohexane (B81311) or dichloromethane) and a more polar solvent (like ethyl acetate), is used to elute the compounds from the column based on their polarity. mdpi.commdpi.com This allows for the separation of the desired product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the final purity of the compound. mdpi.commdpi.com In this technique, the compound is injected into a column (e.g., a C18 column) and eluted with a mobile phase, which is typically a gradient of water (often buffered) and an organic solvent like methanol (B129727) or acetonitrile. mdpi.commdpi.com The compound's retention time (tR) is recorded, and a detector (e.g., UV-Vis) measures the peak area, which allows for the quantification of purity, often aiming for >95%. mdpi.commdpi.com

Table 2: Example Chromatographic Conditions for Purity Analysis of Related Compounds

ParameterDescriptionReference
TechniqueReversed-Phase High-Performance Liquid Chromatography (RP-HPLC) mdpi.commdpi.com
ColumnThermo Hypersil Gold® C18 (50 x 2.1 mm, 1.9 µm particle size) mdpi.commdpi.com
Mobile PhaseGradient of methanol and water (buffered with ammonium (B1175870) acetate) mdpi.commdpi.com
Flow Rate0.3 mL/min mdpi.com
DetectionUV-Vis and Mass Spectrometry (LC/MS) mdpi.com

In Vitro Assay Methodologies for Biological Activity Measurement

To explore the potential biological activity of this compound, various in vitro assays are utilized. These assays measure the compound's effect on specific biological targets, such as enzymes or microbial cells, in a controlled laboratory setting.

For heterocyclic compounds like imidazo[1,2-a]pyridines, which are investigated for antimicrobial properties, a common starting point is the determination of the Minimum Inhibitory Concentration (MIC). nih.govnih.gov

Broth Microdilution Method: This is a standard method for determining the MIC of a compound against various microbial strains. nih.gov The assay involves preparing a series of dilutions of the compound in a liquid growth medium in a multi-well plate. Each well is then inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi). After an incubation period, the lowest concentration of the compound that visibly inhibits the growth of the microorganism is determined to be the MIC. nih.gov This provides a quantitative measure of the compound's potency.

Cell-Based Assays for Proliferation and Viability (excluding human clinical cell lines for safety)

Cell-based assays are crucial for assessing the effects of a compound on cellular processes like proliferation and viability. biocompare.com These assays are often used as a primary screen to identify compounds with potential therapeutic effects or to assess general cytotoxicity against non-target cells.

Colorimetric Proliferation/Viability Assays: Several assays rely on the metabolic activity of living cells to produce a measurable color change. nih.gov

MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. nih.gov The amount of formazan produced, which is measured spectrophotometrically, is proportional to the number of living cells.

WST-1 and XTT Assays: These are similar to the MTT assay but use water-soluble tetrazolium salts that are reduced to a soluble formazan, simplifying the procedure as it eliminates a solubilization step. nih.govbiocompare.com

Resazurin Assay: This assay uses the blue dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The change in color or fluorescence can be measured to quantify cell viability. nih.gov

These assays can be performed on various non-human cell lines to evaluate a compound's general impact on cell health, providing essential data before any further development. nih.gov The results help to establish a preliminary profile of the compound's biological effects at the cellular level. biocompare.com

Preclinical Research Applications and Potentials Excluding Human Trials

In Vitro Efficacy in Cell Culture Models

The imidazo[1,2-a]pyridine (B132010) core is a recognized pharmacophore with demonstrated efficacy against various cancer cell lines. Studies on related 6-substituted imidazo[1,2-a]pyridine derivatives have shown potent activity against human colon cancer cell lines HT-29 and Caco-2. nih.govmdpi.com These compounds were found to induce apoptosis, a form of programmed cell death, in these cancer cells while exhibiting low toxicity towards normal white blood cells. nih.gov The mechanism of action appears to involve the activation of caspases and the release of cytochrome c from mitochondria, key events in the apoptotic pathway. nih.gov

Furthermore, novel imidazo[1,2-a]pyridine compounds have been investigated for their anticancer effects against the HCC1937 breast cancer cell line. researchgate.net Some derivatives have also been developed as covalent inhibitors targeting specific mutations in cancer, such as KRAS G12C, with demonstrated activity in cell lines like NCI-H358. nih.gov Another avenue of research has focused on designing 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as inhibitors of the PI3Kα signaling pathway, which is often dysregulated in cancer. rsc.org

In the context of infectious diseases, a related compound, 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine, has been evaluated for its in vitro activity against the human hepatocyte cell line HepG2 and the parasite Leishmania donovani. nih.gov

In Vivo Proof-of-Concept Studies in Animal Models

The use of humanized animal models, such as humanized Chimeric Antigen Receptor (CAR) mice, has become a standard for the preclinical evaluation of novel cancer therapies. These models allow for the assessment of a compound's efficacy and mechanism of action in a system that more closely mimics human physiology. Similarly, Unilateral Ureteral Obstruction (UUO) mice are a common model for studying kidney fibrosis and related diseases.

Despite the availability of these advanced preclinical models, there are currently no published in vivo proof-of-concept studies for 6-Chloro-3-ethynylimidazo[1,2-a]pyridine in humanized CAR mice, UUO mice, or any other animal model. The progression of a compound to in vivo testing typically follows promising in vitro results, which, as noted above, are not yet available for this specific molecule.

Development as Biochemical Probes for Target Validation

Biochemical probes are essential tools in chemical biology for the identification and validation of new drug targets. The unique structural features of a compound can be exploited to design probes that interact specifically with a particular protein or enzyme, thereby helping to elucidate its biological function. The imidazo[1,2-a]pyridine scaffold has been utilized in the development of such probes.

However, there is no specific information in the scientific literature detailing the development or use of This compound as a biochemical probe for target validation. The ethynyl (B1212043) group can be a versatile functional handle for "click" chemistry, a set of reactions often used to attach reporter tags (like fluorescent dyes or biotin) to a molecule of interest. This chemical feature suggests that this compound could potentially be developed into a biochemical probe, but no such applications have been reported to date.

Patent Landscape and Intellectual Property Analysis

Analysis of Patent Trends Related to Imidazo[1,2-a]pyridine (B132010) and its Ethynyl (B1212043) Derivatives

The intellectual property surrounding imidazo[1,2-a]pyridine derivatives reflects the shifting priorities of the pharmaceutical industry. Initial patents, dating back to the 1980s, primarily focused on compounds targeting the central nervous system, with applications as anxiolytic, hypnotic, and anticonvulsant agents google.com. Another early area of interest was in treatments for gastrointestinal disorders, such as peptic ulcers, with compounds developed to inhibit gastric acid secretion google.comgoogle.com.

In recent years, a significant strategic shift in patenting activity has been observed, moving towards two major therapeutic areas: oncology and infectious diseases. The adaptability of the imidazo[1,2-a]pyridine core has made it an ideal scaffold for the development of highly specific kinase inhibitors, a cornerstone of modern cancer therapy patsnap.comacs.org. Patents now frequently describe derivatives targeting critical cell signaling pathways, including those involving PI3K, c-KIT, and DNA-dependent protein kinase (DNA-PK) acs.orgnih.govgoogle.com.

Simultaneously, there has been a surge in patents for imidazo[1,2-a]pyridines as potent anti-infective agents, particularly against Mycobacterium tuberculosis nih.govdocumentsdelivered.comresearchgate.netrsc.org. With the rise of multi-drug resistant strains, the novel mechanisms of action exhibited by these compounds have made them a focus of intense research and patenting efforts google.comgoogle.com.

The inclusion of specific substituents, such as ethynyl groups, is also noted in the patent literature. For instance, patent WO2012007345A2 mentions the "ethynyl group" as a possible substitution on the core ring structure, highlighting the exploration of this functionality for creating new patentable chemical entities google.com. This trend aligns with the broader chemical arts, where ethynyl groups are valued for their ability to form targeted covalent bonds or to be used in "click chemistry" for creating more complex molecules.

Table 1: Evolution of Therapeutic Focus in Imidazo[1,2-a]pyridine Patents

Key Patent Holders and Research Foci

A diverse group of pharmaceutical companies and academic institutions hold key patents for imidazo[1,2-a]pyridine derivatives, underscoring the scaffold's broad appeal.

Merck & Co. (known as MSD outside the U.S. and Canada) has been a significant player, particularly in the oncology space. A notable patent from its subsidiary, Merck Patent GMBH, describes 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as potent inhibitors of the c-KIT kinase nih.gov. These compounds are aimed at treating cancers like gastrointestinal stromal tumors (GIST), including those with mutations that confer resistance to existing therapies nih.gov.

The University of Notre Dame has established a strong intellectual property position in the field of anti-tuberculosis agents. Their patents cover imidazo[1,2-a]pyridine compounds designed to combat both drug-sensitive and multi-drug resistant tuberculosis, a critical area of unmet medical need google.comgoogle.com. This research has received support from the U.S. National Institutes of Health, highlighting its importance google.com.

AstraZeneca has also been highly active in this area, with a particular focus on infectious diseases. Their research has led to the discovery of imidazo[1,2-a]pyridine ethers and squaramides that function as inhibitors of mycobacterial ATP synthase, a novel target for anti-TB drugs researchgate.net. Their patent filings also extend to other areas, reflecting a broad interest in the therapeutic potential of this chemical family acs.orgjustia.com.

Other significant patent holders include:

Synthelabo (now part of Sanofi ), which was an early pioneer with patents for CNS applications google.comgoogle.com.

Array BioPharma Inc. , which has patented imidazo[1,2-a]pyridine compounds as receptor tyrosine kinase inhibitors google.com.

Interline Therapeutics Inc. , with recent patent applications for imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors for treating inflammatory diseases google.com.

Academic collaborations, such as one involving researchers at the Karlsruhe Institute of Technology , have resulted in pending patent applications for derivatives that induce estrogen receptor (ER) degradation in breast cancer cells biorxiv.org.

Table 2: Prominent Patent Holders and Their Research Focus

Patent HolderPrimary Research FocusExample Target/IndicationRelevant Patent(s)
Merck Patent GMBHOncologyc-KIT Kinase Inhibitors (GIST)WO2021013864A1 nih.gov
University of Notre DameInfectious DiseaseAnti-tuberculosis AgentsUS20160318925A1 google.com
AstraZenecaInfectious Disease / OncologyMycobacterial ATP Synthase Inhibitors (TB)(Discovery reported in researchgate.net)
Interline Therapeutics Inc.Inflammatory DiseasesRIPK2 Kinase InhibitorsWO2023239941A1 google.com

Emerging Areas of Patentable Research

The future patent landscape for imidazo[1,2-a]pyridines is being shaped by cutting-edge research into novel mechanisms of action and advanced chemical synthesis. Several emerging areas are poised for significant patent activity.

One of the most promising frontiers is the development of targeted covalent inhibitors (TCIs) . The imidazo[1,2-a]pyridine scaffold is being utilized to develop inhibitors that form a permanent bond with their target protein. A prime example is the creation of novel inhibitors for KRAS G12C, a notorious cancer-driving mutation that was long considered "undruggable" rsc.org. The incorporation of a reactive "warhead," for which an ethynyl group could be a precursor or component, is key to this strategy, suggesting future patents for compounds like 6-chloro-3-ethynylimidazo[1,2-a]pyridine could be directed towards this application.

In the realm of infectious diseases, research is moving beyond broad-spectrum antibiotics to compounds that inhibit specific, essential pathways in pathogens. Patents are increasingly focused on novel bacterial targets , such as the cytochrome b-c1 complex (QcrB) and ATP synthase in M. tuberculosis nih.govresearchgate.net. This targeted approach promises greater specificity and a lower likelihood of resistance development.

Furthermore, the field of kinase inhibition continues to evolve. New patents are likely to claim imidazo[1,2-a]pyridines with high selectivity for novel targets in immuno-oncology and inflammatory diseases, such as RIPK2 google.com. Another emerging strategy is the use of these compounds as radiosensitizers in cancer therapy by inhibiting DNA repair enzymes like DNA-PK acs.org.

Finally, advances in synthetic chemistry are themselves a source of intellectual property. New methods for the C-H functionalization of the imidazo[1,2-a]pyridine core allow for the efficient introduction of diverse chemical groups (e.g., cyano, fluoroalkyl) at various positions mdpi.com. These synthetic innovations enable the rapid creation of new libraries of patentable compounds with potentially superior pharmacological properties.

Conclusions and Future Research Directions

Summary of Key Academic Findings

Currently, there are no specific academic findings to summarize for 6-Chloro-3-ethynylimidazo[1,2-a]pyridine as it has not been a central molecule in published research. The scientific community's understanding is limited to the general properties of the imidazo[1,2-a]pyridine (B132010) scaffold and the chemical behavior of the chloro and ethynyl (B1212043) functional groups. The core scaffold is known for its versatile biological activity, often acting as a bioisostere for purines and indoles, and is present in several approved drugs. The chloro substituent can influence the electronic properties and metabolic stability of the molecule, while the ethynyl group is a highly versatile functional handle for further chemical modifications, such as "click chemistry" reactions.

Unaddressed Research Questions

The lack of dedicated research on this compound leaves a multitude of fundamental questions unanswered. A primary research endeavor would be to establish a reliable and high-yielding synthetic route to this compound. Subsequent investigations should focus on its fundamental physicochemical properties, including its solubility, stability, and crystal structure. From a biological perspective, its potential as a kinase inhibitor, a ligand for neuroreceptors, or an antimicrobial agent remains entirely unexplored. Key questions include:

What are the optimal conditions for the synthesis of this compound?

What are its key physicochemical parameters (e.g., pKa, logP, crystal structure)?

Does this compound exhibit any significant in vitro activity against common biological targets, such as kinases, G-protein coupled receptors, or microbial enzymes?

What is the metabolic stability of this compound in liver microsomes?

Can the ethynyl group be effectively utilized for the development of chemical probes or for covalent modification of biological targets?

Potential for Novel Therapeutic Agent Development (excluding human clinical trials)

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in drugs with diverse therapeutic applications. The addition of an ethynyl group at the 3-position offers a unique opportunity for developing novel therapeutic agents. This functional group can serve as a key pharmacophoric element, potentially engaging in specific interactions with target proteins. Furthermore, the ethynyl moiety can act as a reactive handle for the synthesis of more complex molecules through reactions like the Sonogashira coupling or cycloadditions. This could lead to the generation of libraries of analogs for screening against various disease targets, including cancer, neurodegenerative disorders, and infectious diseases. Preclinical development could focus on identifying lead compounds with potent and selective activity in cell-based and animal models of disease.

Innovations in Synthetic Chemistry for Complex Analogs

The synthesis of complex analogs derived from this compound would drive innovation in synthetic methodology. The development of regioselective functionalization of the imidazo[1,2-a]pyridine ring system, while preserving the reactive ethynyl group, would be a significant challenge. Advanced synthetic strategies, such as C-H activation or novel cross-coupling reactions, could be employed to introduce further diversity. The ethynyl group itself is a gateway to a vast chemical space, enabling the construction of triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are excellent mimics of amide bonds and can lead to compounds with improved pharmacological properties.

Advanced Computational and Structural Biology Studies

In the absence of experimental data, computational studies can provide initial insights into the potential properties and biological activities of this compound. Molecular docking simulations could predict its binding affinity to a wide range of protein targets, particularly those known to interact with the imidazo[1,2-a]pyridine scaffold. Quantum mechanics calculations can be used to determine its electronic properties and reactivity. Should the compound show promise, structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, would be invaluable for elucidating its binding mode to a target protein, providing a rational basis for further structure-based drug design.

Opportunities for Interdisciplinary Collaboration

The exploration of this compound presents numerous opportunities for interdisciplinary collaboration. Synthetic organic chemists would be needed to devise efficient synthetic routes and generate analog libraries. Medicinal chemists and chemical biologists could then screen these compounds for biological activity. Promising hits would require the expertise of pharmacologists and toxicologists to evaluate their in vitro and in vivo properties. Furthermore, collaborations with computational chemists and structural biologists would be crucial for understanding structure-activity relationships and guiding the optimization of lead compounds. This collaborative approach would be essential to unlock the full potential of this unexplored chemical entity.

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-3-ethynylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multicomponent coupling reactions. A validated method is the copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, aldehydes, and alkynes, which provides a streamlined approach to functionalize the core scaffold . For 6-chloro-3-ethynyl derivatives, halogenated precursors (e.g., 6-chloro-2-aminopyridine) and ethynylating agents (e.g., terminal alkynes) are critical. Optimization focuses on:

  • Catalyst selection : Cu(I) or Cu(II) catalysts improve regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature control : Mild heating (60–80°C) minimizes side reactions.
    Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) ensures high purity .

Q. How is the structural integrity of this compound confirmed?

Characterization involves:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify substitution patterns (e.g., ethynyl proton at δ ~2.5–3.5 ppm; pyridine carbons at δ 110–150 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C9_9H6_6ClN3_3 requires m/z 191.0154) .
  • X-ray crystallography : Resolves solid-state conformation, critical for studying polymorphism or π-stacking interactions .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Standard assays include:

  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} values <20 µM indicating potent activity .
  • Enzyme inhibition : Testing against kinases or phosphodiesterases (e.g., IGF-1R tyrosine kinase) using fluorescence-based assays .
  • Anti-inflammatory profiling : NF-κB pathway inhibition in macrophage models .

Advanced Research Questions

Q. How do substituents at the C-3 position influence biological activity?

The ethynyl group at C-3 enables further functionalization via click chemistry or Sonogashira coupling. Acetylation or acylation at this position (via Friedel-Crafts reactions) enhances lipophilicity, improving membrane permeability. For example:

  • Acetylated derivatives : Showed 2–3× higher cytotoxicity in hepatocellular carcinoma models compared to parent compounds .
  • Polar substituents : Hydroxyl or amine groups reduce cytotoxicity but improve solubility for pharmacokinetic studies .

Q. How can researchers address contradictions in cytotoxicity data across cell lines?

Discrepancies in IC50_{50} values (e.g., Hep-2 vs. Vero cells) often arise from:

  • Cell line heterogeneity : Genetic variations in drug metabolism (e.g., CYP450 expression).
  • Assay conditions : Viability readouts (MTT vs. ATP luminescence) yield different sensitivities.
  • Compound stability : Ethynyl groups may degrade under prolonged incubation.
    Mitigation strategies :
  • Validate results across ≥3 cell lines.
  • Use LC-MS to monitor compound stability during assays .

Q. What strategies optimize solid-state properties (e.g., solubility, luminescence) for this compound?

  • Polymorph engineering : Crystallization in ethanol/water mixtures yields distinct polymorphs. For example, cyano-substituted analogues exhibit red-shifted luminescence in specific crystal forms due to excited-state intramolecular proton transfer (ESIPT) .
  • Co-crystallization : With succinic acid or caffeine improves aqueous solubility .
  • Nanoformulation : Lipid-based nanoparticles enhance bioavailability for in vivo studies .

Q. How can computational methods guide the design of derivatives with improved target binding?

  • Docking studies : Molecular docking (AutoDock Vina) predicts interactions with targets like PDE3 or kinases. For instance, chloro and ethynyl groups form halogen bonds with Thr206 in PDE3 .
  • QSAR modeling : Correlates substituent electronegativity with IC50_{50} values to prioritize synthetic targets .
  • DFT calculations : Assess electronic effects of substituents on HOMO-LUMO gaps, which influence redox activity .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in Sonogashira coupling reactions for ethynyl derivatives?

Common issues and fixes:

  • Catalyst deactivation : Use freshly prepared Pd(PPh3_3)4_4 and degassed solvents.
  • Side reactions : Add Cul as a co-catalyst to suppress homocoupling.
  • Purification losses : Employ silica gel modified with silver nitrate to separate alkyne byproducts .

Q. What analytical techniques resolve overlapping peaks in NMR spectra of imidazo[1,2-a]pyridines?

  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations, critical for crowded aromatic regions .
  • Variable temperature NMR : Reduces signal broadening caused by tautomerism .

Emerging Research Directions

  • Photodynamic therapy : Ethynyl-linked porphyrin conjugates for targeted cancer cell ablation .
  • Dual-target inhibitors : Hybrid molecules targeting both kinases and GPCRs .
  • Green synthesis : Ultrasound-assisted reactions in PEG-400 reduce waste and energy use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.